(3S)-Lenalidomide-5-Br Demonstrates Regioisomeric Specificity: 5-Bromo Substitution Versus 4-Bromo Analogs
(3S)-Lenalidomide-5-Br (CAS: 2829898-76-0) carries the bromine atom specifically at the 5-position of the isoindolinone ring system . This is a distinct regioisomer from the more commonly cataloged 'Lenalidomide-Br' (CAS: 2093387-36-9), which bears the bromine at the 4-position [1]. The difference in bromine position is not cosmetic; it fundamentally alters the vector and chemical environment for subsequent palladium-catalyzed cross-coupling reactions used in PROTAC linker attachment [2]. Substitution at the 5-position provides a different steric and electronic profile for Buchwald-Hartwig amination or Suzuki-Miyaura coupling compared to 4-position analogs [2].
| Evidence Dimension | Bromine substitution position on isoindolinone ring |
|---|---|
| Target Compound Data | Bromine at 5-position (CAS: 2829898-76-0) |
| Comparator Or Baseline | Bromine at 4-position (Lenalidomide-Br, CAS: 2093387-36-9) |
| Quantified Difference | 5-substitution versus 4-substitution; distinct regioisomers with non-overlapping CAS registry numbers |
| Conditions | Chemical structure identification via SMILES: O=C1N(CC=2C1=CC=C(Br)C2)[C@@H]3C(=O)NC(=O)CC3 for target compound ; C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3Br for 4-bromo comparator [1] |
Why This Matters
Selection of the correct regioisomer is essential for ensuring the intended linker exit vector and synthetic accessibility in PROTAC development; procurement of the 4-bromo analog will yield a different reaction product than the 5-bromo analog.
- [1] PubChem. 3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione. CAS: 2093387-36-9. View Source
- [2] Bricelj A, Steinebach C, Kuchta R, Gütschow M, Sosič I. A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chem Eur J. 2021;27(47):12126-12132. View Source
